molecular formula C9H9ClO2 B2400721 2-(3-Chlorophenoxymethyl)oxirane CAS No. 2211-95-2

2-(3-Chlorophenoxymethyl)oxirane

Cat. No. B2400721
CAS RN: 2211-95-2
M. Wt: 184.62
InChI Key: QMWAQHTYWDAKBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-(3-Chlorophenoxymethyl)oxirane is 184.62 . The InChI code is 1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 .


Physical And Chemical Properties Analysis

2-(3-Chlorophenoxymethyl)oxirane is a colorless, flammable liquid with a low boiling point of 118°C and a high vapor pressure of 19.9 mmHg at 25°C. It is soluble in water, ethanol, diethyl ether, and other organic solvents.

Scientific Research Applications

Environmental Impact and Toxicology

Environmental Toxicology of Chlorophenoxy Compounds Chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides in agricultural and residential applications. Despite their utility, concerns have been raised regarding their potential environmental impact and toxicity. For instance, exposure to 2,4-D and MCPA (4-chloro-2-methylphenoxy)acetic acid) has been associated with an increased risk of lymphohematopoietic cancers, although the evidence is not conclusive. Studies have also investigated the carcinogenic outcomes and potential mechanisms of these exposures, shedding light on the complexity of the interactions between these compounds and human health (Stackelberg, 2013) (von Stackelberg, 2013).

Herbicide Toxicity and Mutagenicity The toxicity and mutagenicity of herbicides like 2,4-D have been extensively studied. Research indicates that these herbicides may pose occupational risks, contribute to neurotoxicity, and affect non-target species, particularly in aquatic environments. Advanced research in this field is focused on molecular biology, gene expression, and the assessment of exposure in humans and other vertebrate bioindicators, aiming to better understand and mitigate the potential hazards associated with these chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Applications in Material Sciences

Copolymerization of Carbon Dioxide and Oxiranes Research has explored the copolymerization of carbon dioxide with oxiranes, like 2-(3-Chlorophenoxymethyl)oxirane, as a strategy to produce polycarbonate. This process is particularly intriguing because it not only utilizes carbon dioxide, a greenhouse gas, but also offers a way to produce valuable materials. The copolymerization requires efficient catalysts due to the low reactivity of carbon dioxide. The review by Ang et al. discusses the significant developments in catalytic copolymerization processes, particularly emphasizing the characteristics of various metal catalysts with different ligands. This research avenue holds promise for improving the process of copolymerization, potentially leading to innovative applications in material sciences (Ang et al., 2015).

Catalysis and Fuel Applications

Synthesis of Polyoxymethylene Dimethyl Ethers (OME) Polyoxymethylene dimethyl ethers (OME) are considered potential oxygenated fuels for diesel engines, offering a means to reduce hazardous exhaust emissions and soot formation. The synthesis of OME, particularly involving 3–5 CH2O units (OME3–5), has attracted attention due to its environmental benefits and potential in improving fuel efficiency. The review by Baranowski et al. discusses the current research efforts aimed at simplifying the existing OME production processes, which traditionally involve costly intermediates and complex synthesis routes. The review highlights the need for more systematic research on new reactants, efficient catalysts, and simpler processes to advance the field of OME production (Baranowski, Bahmanpour, & Kröcher, 2017).

Safety and Hazards

The safety information for 2-(3-Chlorophenoxymethyl)oxirane includes several hazard statements: H315, H317, H319, H332, H335, H412 . Precautionary statements include P261, P264, P271, P272, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-[(3-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWAQHTYWDAKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2211-95-2
Record name 2-(3-chlorophenoxymethyl)oxirane
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